molecular formula C10H14N2O2 B2493271 2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 177207-89-5

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2493271
CAS No.: 177207-89-5
M. Wt: 194.234
InChI Key: QKLLIXOXIIITHW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes a hydroxyethyl group and a hexahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the hexahydrocinnolinone core can be reduced to form a hydroxyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Known for its use in polymer synthesis and biomedical applications.

    2-Hydroxyethyl disulfide: Used in material science and as a reducing agent in organic synthesis.

Uniqueness

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its hexahydrocinnolinone core, which imparts distinct chemical and biological properties. Unlike simpler compounds like 2-hydroxyethyl methacrylate, it offers a more complex structure that can be exploited for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLLIXOXIIITHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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